Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromothiophene with 4-fluorobenzoic boric acid in the presence of a palladium catalyst.
Introduction of Amino and Chloro Groups: The amino and chloro groups can be introduced through electrophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving thiophene derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro substituents can form hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition or activation of specific enzymes and receptors . The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the chloro and fluorophenyl substituents.
2-Amino-5-chloro-2′-fluorobenzophenone: Contains similar functional groups but different core structure.
Uniqueness
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Biological Activity
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H12ClFNO2S and a molecular weight of approximately 287.75 g/mol, features a thiophene ring along with amino and carboxylate functional groups, which are crucial for its biological interactions and therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural components of thiophene derivatives often contribute to their efficacy against a range of bacterial strains and fungi. For instance, derivatives have been shown to possess antibacterial properties against common pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .
Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives
Compound Name | Structure Features | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | Thiophene ring, amino group | TBD | Antibacterial |
4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylic acid | Pyridine ring | 15.6 - 125 | Antimicrobial |
4-amino-3-chloro-6-(3-chloro-5-fluoro-4-methylthiophen-2-yl)pyridine-2-carboxylic acid | Pyridine and thiophene | TBD | Antitumor |
Anticancer Activity
The anticancer potential of this compound is supported by studies on similar thiophene derivatives, which have shown efficacy against various cancer cell lines. The presence of the amino and carboxylate groups enhances the interaction with biological targets involved in cancer progression, making these compounds promising candidates for further development in oncology.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membranes : The lipophilic nature of the thiophene ring may facilitate penetration into microbial membranes, leading to cell lysis.
- Interference with DNA/RNA Synthesis : Some derivatives have shown the ability to bind to nucleic acids, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited comparable or superior activity compared to traditional antibiotics like ciprofloxacin, particularly against S. aureus and E. coli.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF7). The compound was found to activate caspase pathways, leading to programmed cell death, which is crucial for therapeutic strategies targeting cancer.
Properties
Molecular Formula |
C13H11ClFNO2S |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H11ClFNO2S/c1-2-18-13(17)10-9(11(14)19-12(10)16)7-5-3-4-6-8(7)15/h3-6H,2,16H2,1H3 |
InChI Key |
LWDBVQOLGQQRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2F)Cl)N |
Origin of Product |
United States |
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